2,5-Diethyl-3-methylpyrazine chemical properties and structure
2,5-Diethyl-3-methylpyrazine chemical properties and structure
An In-depth Technical Guide to 2,5-Diethyl-3-methylpyrazine
Prepared for Researchers, Scientists, and Drug Development Professionals
Introduction: Unveiling a Key Aroma Compound
2,5-Diethyl-3-methylpyrazine is an organic compound belonging to the pyrazine family, a class of aromatic heterocycles containing two nitrogen atoms at positions 1 and 4 of a six-membered ring.[1] These compounds are renowned for their significant contribution to the aroma and flavor profiles of a vast array of cooked and fermented foods. Specifically, 2,5-Diethyl-3-methylpyrazine is a key flavoring agent valued for its distinct nutty, toasted hazelnut, and meaty aroma profile.[2][3] It is found naturally in foods such as coffee, cocoa products, and potatoes.[1] This guide provides a comprehensive overview of its chemical structure, physicochemical properties, synthesis, analytical methodologies, and applications, offering a critical resource for professionals in food science, flavor chemistry, and related research fields.
Molecular Structure and Chemical Identity
The specific arrangement of alkyl groups on the pyrazine ring dictates the unique sensory properties of 2,5-Diethyl-3-methylpyrazine. Its structure consists of a central pyrazine ring substituted with two ethyl groups at positions 2 and 5, and a methyl group at position 3.
Key Identifiers:
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FEMA Number: 3915[3]
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SMILES: CCC1=CN=C(C(=N1)C)CC[3]
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InChI: InChI=1S/C9H14N2/c1-4-8-6-10-9(5-2)7(3)11-8/h6H,4-5H2,1-3H3[3][4]
Caption: 2D Chemical Structure of 2,5-Diethyl-3-methylpyrazine.
Physicochemical Properties
The physical and chemical characteristics of 2,5-Diethyl-3-methylpyrazine are fundamental to its application as a flavor and aroma additive, influencing its volatility, solubility, and stability in various food matrices.
| Property | Value | Source(s) |
| Appearance | Colorless to pale yellow clear liquid | [2][3] |
| Odor Description | Toasted hazelnut, meaty | [2][3] |
| Flavor Profile | Hazelnut, burnt, nutty | [2] |
| Boiling Point | 206-207 °C at 760 mm Hg; 95 °C at 14 mm Hg | [2][3] |
| Density | 0.944 to 0.954 g/cm³ at 25 °C | [2][3][6] |
| Refractive Index | 1.4922 to 1.5022 at 20 °C | [2][3] |
| Flash Point | 76.67 °C (170.00 °F) TCC | [2][6] |
| Solubility | Slightly soluble in water; soluble in alcohol, oils, organic solvents | [2][3] |
| Vapor Pressure | 0.337 mmHg at 25 °C (estimated) | [2] |
| logP (o/w) | 1.966 (estimated) | [2] |
Synthesis and Natural Formation
Alkylpyrazines like 2,5-Diethyl-3-methylpyrazine are primarily formed through two major pathways: the Maillard reaction during thermal processing of food and microbial biosynthesis in fermented products.
Maillard Reaction
The Maillard reaction is a non-enzymatic browning reaction between amino acids and reducing sugars that occurs upon heating. It is the principal source of pyrazines in cooked foods like roasted coffee, baked bread, and grilled meat. The formation pathway involves the condensation of α-dicarbonyl compounds (from sugar degradation) with amino acids, leading to the formation of α-aminoketones. Two molecules of these α-aminoketones then condense and oxidize to form the stable pyrazine ring. The specific alkyl substitution pattern is determined by the precursor amino acids and sugars involved.
Microbial Biosynthesis
Certain microorganisms, notably species of Bacillus, are capable of synthesizing alkylpyrazines.[7] This biological pathway offers a "natural" route for producing flavor compounds. The synthesis typically involves amino acids as primary substrates. For instance, L-threonine is a known precursor for the biosynthesis of 2,5-dimethylpyrazine and 2,3,5-trimethylpyrazine.[7][8] The enzymatic pathway involves L-threonine-3-dehydrogenase, which catalyzes the oxidation of L-threonine to L-2-amino-acetoacetate. This intermediate is unstable and decarboxylates to form an α-aminoketone (aminoacetone), which serves as the key building block for the pyrazine ring.[7] Two molecules of the aminoketone intermediate condense to form a dihydropyrazine, which is then oxidized to the final alkylpyrazine.
Caption: Generalized workflow for the microbial synthesis of alkylpyrazines.
Analytical Methodologies
The identification and quantification of 2,5-Diethyl-3-methylpyrazine, particularly in complex food matrices, rely on high-resolution analytical techniques. Gas Chromatography coupled with Mass Spectrometry (GC-MS) is the gold standard method due to its high sensitivity and specificity for volatile and semi-volatile compounds.
Protocol: GC-MS Analysis of Pyrazines in a Food Matrix
This protocol outlines a typical workflow for analyzing pyrazines using headspace solid-phase microextraction (HS-SPME) followed by GC-MS.
1. Sample Preparation (HS-SPME):
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Rationale: HS-SPME is a solvent-free extraction technique that isolates and concentrates volatile analytes from the sample's headspace, minimizing matrix interference.
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Procedure:
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Accurately weigh 1-5 grams of the homogenized food sample into a 20 mL headspace vial.
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Add a saturated solution of NaCl to enhance the release of volatile compounds from the matrix (salting-out effect).
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Seal the vial tightly with a PTFE/silicone septum cap.
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Incubate the vial at a controlled temperature (e.g., 60°C) for a set time (e.g., 30 minutes) to allow analytes to equilibrate in the headspace.
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Expose a SPME fiber (e.g., DVB/CAR/PDMS) to the headspace for a defined period (e.g., 30 minutes) to adsorb the analytes.
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2. GC-MS Analysis:
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Rationale: The GC separates the complex mixture of volatile compounds based on their boiling points and polarity, while the MS identifies them based on their unique mass fragmentation patterns.
-
Procedure:
-
Retract the SPME fiber and immediately insert it into the heated GC injection port for thermal desorption of the analytes onto the analytical column.
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Gas Chromatograph (GC) Conditions:
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Column: Typically a non-polar or medium-polarity capillary column (e.g., DB-5ms, HP-5ms).
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Injector Temperature: 250°C.
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Oven Program: Start at 40°C, hold for 2 min, ramp to 240°C at 5°C/min, hold for 5 min.
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Carrier Gas: Helium at a constant flow rate.
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-
Mass Spectrometer (MS) Conditions:
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Ionization Mode: Electron Ionization (EI) at 70 eV.
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Mass Range: Scan from m/z 40 to 350.
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Ion Source Temperature: 230°C.
-
-
3. Data Analysis:
-
Identification is achieved by comparing the obtained mass spectrum and Kovats Retention Index (RI) with those in spectral libraries (e.g., NIST, Wiley) and authentic standards.[3]
-
Quantification is typically performed using an internal standard and constructing a calibration curve.
Caption: Standard analytical workflow for pyrazine identification in food.
Applications and Regulatory Status
The primary application of 2,5-Diethyl-3-methylpyrazine is as a flavoring agent in the food and beverage industry.[2][3] Its powerful nutty and roasted notes make it an effective component for creating or enhancing flavors in a wide range of products.
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Baked Goods: Enhances the "baked" and nutty character.
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Beverages: Used in non-alcoholic and some alcoholic beverages to impart roasted notes.[2]
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Meat Products: Contributes to the savory, meaty flavor profile.
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Snack Foods & Soups: Provides a savory and toasted background note.[2]
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Coffee & Cocoa: Replicates and boosts the characteristic roasted aromas.
Regulatory Standing
2,5-Diethyl-3-methylpyrazine is recognized as safe for its intended use as a flavoring substance by major international regulatory bodies.
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FEMA GRAS: It is listed as "Generally Recognized as Safe" (GRAS) by the Flavor and Extract Manufacturers Association (FEMA).[9] The FEMA Expert Panel has established acceptable usage levels in various food categories.[2]
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JECFA: The Joint FAO/WHO Expert Committee on Food Additives (JECFA) has evaluated this compound and concluded that there is "no safety concern at current levels of intake when used as a flavouring agent".[3]
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European Union: It is included in the Union list of flavouring substances approved for use in foods.[5]
While pyrazines are sometimes used in fragrances, some sources specify that 2,5-Diethyl-3-methylpyrazine is recommended for flavor use and "not for fragrance use".[2]
Safety and Toxicology
The safety of 2,5-Diethyl-3-methylpyrazine has been established through evaluations by regulatory agencies, which consider toxicological data and estimated dietary exposure.
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Acute Toxicity: The compound is classified under GHS as "Harmful if swallowed" (Acute Toxicity 4, Oral).[3]
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Genotoxicity: While direct studies on this specific isomer may be limited, the broader class of alkylpyrazines has been extensively studied. Safety assessments often use a "read-across" approach from structurally similar pyrazines. For example, a safety assessment for the related 2,3-diethyl-5-methylpyrazine concluded it is not expected to be genotoxic based on data from analogs like 2,3,5-trimethylpyrazine.[10]
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Regulatory Evaluations: The JECFA and FEMA assessments confirm its safety for consumption at the low levels found in food.[3][9] The established Acceptable Daily Intake (ADI) is considered to pose no safety concern at current intake levels.[3]
Conclusion
2,5-Diethyl-3-methylpyrazine is a scientifically and commercially significant molecule that plays a crucial role in defining the sensory landscape of many staple foods. Its chemical structure directly translates to a desirable nutty and roasted flavor profile, making it an invaluable tool for the food industry. A thorough understanding of its physicochemical properties, formation pathways, and analytical detection methods is essential for its effective application, quality control, and ongoing research into the complex world of flavor chemistry. The robust safety evaluations by international bodies further support its continued use, ensuring consumer safety while enhancing the palatability of numerous food products.
References
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FooDB. (2010, April 8). Showing Compound 2,5-Diethyl-3-methylpyrazine (FDB014981). Retrieved from [Link]
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The Good Scents Company. (n.d.). 2,5-diethyl-3-methyl pyrazine, 32736-91-7. Retrieved from [Link]
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PubChem. (n.d.). 2,5-Diethyl-3-methylpyrazine. Retrieved from [Link]
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NIST. (n.d.). 2,5-Diethyl-3-methylpyrazine. NIST Chemistry WebBook. Retrieved from [Link]
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Sinofi Ingredients. (n.d.). Buy Bulk - 2,3-Diethyl-5-Methylpyrazine. Retrieved from [Link]
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Food and Feed Information Portal Database. (n.d.). 2,5-Diethyl-3-methylpyrazine. Retrieved from [Link]
- Api, A. M., et al. (2023). RIFM fragrance ingredient safety assessment, 2,3-diethyl-5-methylpyrazine, CAS Registry Number 18138-04-0. Food and Chemical Toxicology, 183, 114343.
- Zhang, L., et al. (2019). An Alkylpyrazine Synthesis Mechanism Involving l-Threonine-3-Dehydrogenase Describes the Production of 2,5-Dimethylpyrazine and 2,3,5-Trimethylpyrazine by Bacillus subtilis. Applied and Environmental Microbiology, 85(24).
-
Flavor and Extract Manufacturers Association. (n.d.). 2,5-DIETHYL-3-METHYLPYRAZINE. Retrieved from [Link]
-
PubChem. (n.d.). 3,5-Diethyl-2-methylpyrazine. Retrieved from [Link]
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Human Metabolome Database. (2012, September 12). Showing metabocard for 2,3-Diethyl-5-methylpyrazine (HMDB0041345). Retrieved from [Link]
-
PubMed. (2019, November 27). An Alkylpyrazine Synthesis Mechanism Involving l-Threonine-3-Dehydrogenase Describes the Production of 2,5-Dimethylpyrazine and 2,3,5-Trimethylpyrazine by Bacillus subtilis. Retrieved from [Link]
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